molecular formula C22H22N2O4S B3471569 N-(4-benzamido-2,5-diethoxyphenyl)thiophene-2-carboxamide

N-(4-benzamido-2,5-diethoxyphenyl)thiophene-2-carboxamide

Cat. No.: B3471569
M. Wt: 410.5 g/mol
InChI Key: CWUGYDLASVJGPH-UHFFFAOYSA-N
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Description

N-(4-benzamido-2,5-diethoxyphenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-2,5-diethoxyphenyl)thiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-amino-2,5-diethoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form N-(4-benzamido-2,5-diethoxyphenyl)benzamide.

    Thiophene Ring Formation: The next step involves the formation of the thiophene ring. This can be achieved through a cyclization reaction using a suitable thiophene precursor such as 2-thiophenecarboxylic acid chloride.

    Coupling Reaction: Finally, the benzamido intermediate is coupled with the thiophene ring under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-2,5-diethoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(4-benzamido-2,5-diethoxyphenyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound is explored for its use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(4-benzamido-2,5-diethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-benzamido-2,5-diethoxyphenyl)pyridine-2-carboxamide
  • N-(4-benzamido-2,5-diethoxyphenyl)-6-methyl-2-pyridinecarboxamide
  • N-(4-methylpyridin-2-yl)thiophene-2-carboxamide

Uniqueness

N-(4-benzamido-2,5-diethoxyphenyl)thiophene-2-carboxamide is unique due to its specific structural features, which include the presence of both benzamido and thiophene moieties. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(4-benzamido-2,5-diethoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-3-27-18-14-17(24-22(26)20-11-8-12-29-20)19(28-4-2)13-16(18)23-21(25)15-9-6-5-7-10-15/h5-14H,3-4H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUGYDLASVJGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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